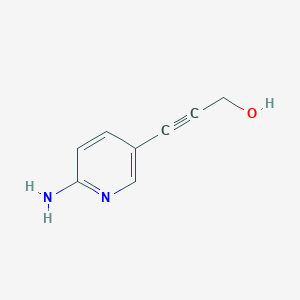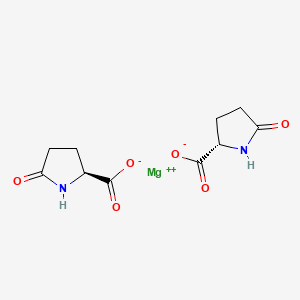
2-(1,3-dioxolan-2-yl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxolan-2-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring fused with a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-dioxolan-2-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of imidazole derivatives with dioxolane precursors in the presence of catalysts. For instance, the reaction of imidazole with 1,3-dioxolane in the presence of an acid catalyst can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(1,3-dioxolan-2-yl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of substituted imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while substitution reactions can produce various alkyl or acyl imidazole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1,3-dioxolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(1,3-dioxolan-2-yl)-1H-imidazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-(1,3-dioxolan-2-yl)-1H-imidazolemethyl: This compound features a similar structure but with a methyl group attached to the dioxolane ring.
2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: Another imidazole derivative with potential biological activity.
Uniqueness: 2-(1,3-dioxolan-2-yl)-1H-imidazole is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C6H8N2O2 |
|---|---|
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
2-(1,3-dioxolan-2-yl)-1H-imidazole |
InChI |
InChI=1S/C6H8N2O2/c1-2-8-5(7-1)6-9-3-4-10-6/h1-2,6H,3-4H2,(H,7,8) |
InChI-Schlüssel |
YKLHTFLODWHCFD-UHFFFAOYSA-N |
SMILES |
C1COC(O1)C2=NC=CN2 |
Kanonische SMILES |
C1COC(O1)C2=NC=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[(3-Bromophenyl)amino]-6-methylcarbonyloxy-7-methoxyquinazoline](/img/structure/B1645538.png)
![N-[2-(diethylamino)ethyl]-3-methylbenzamide](/img/structure/B1645548.png)



